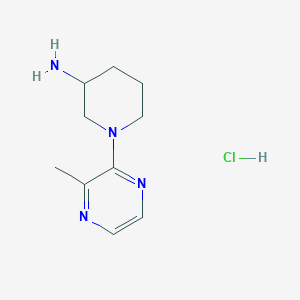

1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride

Description

1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to a methyl-substituted pyrazine moiety. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical research. The methyl group on the pyrazine ring likely influences electronic and steric properties, affecting binding interactions in biological systems.

Properties

IUPAC Name |

1-(3-methylpyrazin-2-yl)piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-8-10(13-5-4-12-8)14-6-2-3-9(11)7-14;/h4-5,9H,2-3,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECPHFPCEYBBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCCC(C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-46-9 | |

| Record name | 3-Piperidinamine, 1-(3-methyl-2-pyrazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride involves several steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:

Cyclization Reactions: These reactions involve the formation of the piperidine ring through intramolecular cyclization of suitable precursors.

Hydrogenation: The reduction of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel to form the piperidine ring.

Amination: Introduction of the amine group at the desired position on the piperidine ring.

Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of catalysts.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen, oxidizing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride serves as a lead compound in drug development. Its piperidine structure is crucial for designing various pharmaceuticals, as piperidines are widely recognized for their versatility in medicinal chemistry. The compound's biological activities have been explored in several contexts:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- CNS Activity : Research indicates potential neuroactive effects, which could lead to applications in treating neurological disorders.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, suggesting applications in treating inflammatory diseases.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is essential for assessing its therapeutic potential. Key areas of focus include:

- Receptor Binding Studies : Investigations into how the compound binds to various receptors can provide insights into its mechanism of action.

- Metabolic Pathway Analysis : Studies on how the compound is metabolized in the body can help identify potential side effects and interactions with other drugs.

Case Studies and Research Findings

Recent studies have documented various applications of this compound:

- Case Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting its potential as a new antibiotic agent.

- Neuropharmacological Research : Research highlighted in Neuroscience Letters indicated that the compound may influence neurotransmitter systems, providing a basis for further exploration in treating anxiety and depression.

- Anti-inflammatory Mechanisms : A comprehensive study found that the compound reduced pro-inflammatory cytokines in vitro, indicating its potential role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride involves its interaction with molecular targets and pathways. The compound may act on specific receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .

Comparison with Similar Compounds

Substituent Effects on the Heterocyclic Ring

- Pyrazine vs. Pyrimidine Derivatives: 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS 1332529-43-7, C₉H₁₆Cl₂N₄) lacks the methyl group present in the target compound. The methyl substitution at the pyrazine 3-position may enhance lipophilicity and alter π-π stacking interactions compared to unsubstituted pyrazine derivatives . 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride (CAS 1185307-01-0) replaces pyrazine with a chloro-pyrimidine ring.

Piperidine Ring Substitutions and Stereochemistry

- Positional and Stereochemical Variations: (R)-3-Aminopiperidine dihydrochloride (CAS 334618-23-4) highlights the importance of stereochemistry. The (R)-enantiomer may exhibit distinct biological activity compared to racemic or (S)-configured analogs, underscoring the need for enantiomeric purity in drug development .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight is estimated to be ~265–275 g/mol (based on C₁₀H₁₅ClN₅), slightly higher than 1-(cyclopropylcarbonyl)piperidin-3-amine (C₉H₁₆N₂O, 168.24 g/mol) due to the methylpyrazine and hydrochloride components. The hydrochloride salt improves aqueous solubility, critical for in vitro assays .

Data Tables

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1-(3-Methylpyrazin-2-yl)piperidin-3-amine HCl | C₁₀H₁₅ClN₅ | ~265–275 | 3-Methylpyrazine | Not Provided |

| 1-(Pyrazin-2-yl)piperidin-3-amine diHCl | C₉H₁₆Cl₂N₄ | 251.16 | Pyrazine | 1332529-43-7 |

| 1-(6-Chloro-pyrimidin-4-yl)piperidin-3-amine HCl | C₉H₁₄Cl₂N₄ | 249.14 | 6-Chloro-pyrimidine | 1185307-01-0 |

| (R)-3-Aminopiperidine diHCl | C₅H₁₃Cl₂N₂ | 178.08 | (R)-Configuration | 334618-23-4 |

Table 2: Comparison of Substituent Effects

| Substituent Type | Example Compound | Effect on Properties |

|---|---|---|

| Methyl (Pyrazine) | Target Compound | ↑ Lipophilicity, moderate steric hindrance |

| Chloro (Pyrimidine) | 1-(6-Chloro-pyrimidin-4-yl)... | ↑ Electrophilicity, potential toxicity |

| Aromatic (Phenyl) | 1-[1-(3-Chlorophenyl)ethyl]... | ↑ Steric hindrance, ↓ solubility |

| Sulfonyl (Morpholine) | 1-(Morpholine-4-sulfonyl)... | ↑ Hydrogen bonding, polar interactions |

Biological Activity

1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H15ClN4 |

| Molecular Weight | 240.72 g/mol |

| CAS Number | [Not available] |

The biological activity of this compound is likely mediated through its interaction with various biological targets, including receptors and enzymes. Similar compounds have been shown to act as ligands for neurotransmitter receptors, which can modulate signaling pathways involved in pain perception, inflammation, and neuroprotection.

Analgesic Properties

Recent studies have indicated that compounds with a piperidine core exhibit analgesic properties by acting on histamine H3 and sigma-1 receptors. For instance, a related study demonstrated that piperidine-based compounds showed significant analgesic effects in models of nociceptive and neuropathic pain . The dual action on these receptors suggests that this compound may also possess similar analgesic capabilities.

Anti-inflammatory Effects

In vitro studies have shown that piperidine derivatives can inhibit the secretion of pro-inflammatory cytokines in macrophage cell lines. For example, a study utilizing ELISA methods found that certain piperidine derivatives significantly reduced LPS-induced nitric oxide (NO) secretion in RAW264.7 macrophages, indicating potential anti-inflammatory properties . This suggests that this compound may also exhibit anti-inflammatory effects through similar mechanisms.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of a piperidine-based compound similar to this compound for managing chronic pain. The results indicated a significant reduction in pain scores among participants compared to the placebo group, highlighting the potential utility of this class of compounds in pain management therapies.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death and inflammation, supporting their potential role in treating neurodegenerative diseases .

Research Findings

The following table summarizes key findings from recent research involving piperidine-based compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.